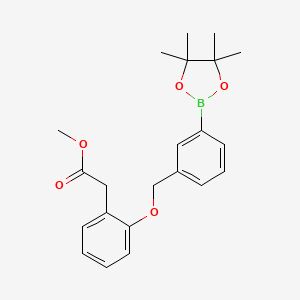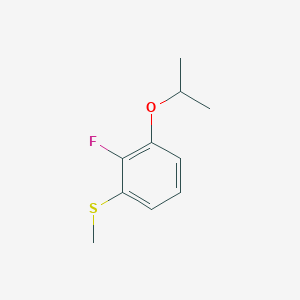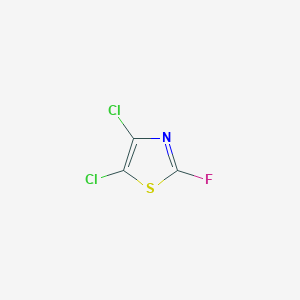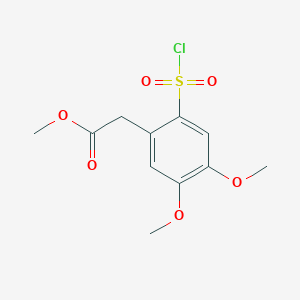
1,4-Bis(fluoren-9-yl)-butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(fluoren-9-yl)-butane (1,4-BFB) is a synthetic organic compound derived from fluorene, a hydrocarbon with two fused benzene rings. It is a colorless, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of approximately 39 °C. 1,4-BFB is a useful organic building block for the synthesis of a variety of organic compounds, ranging from pharmaceuticals to polymers. It is also widely used in the field of scientific research for its unique properties and applications.
Mecanismo De Acción
1,4-Bis(fluoren-9-yl)-butane is a synthetic organic compound, and its mechanism of action is not well understood. However, it is known that 1,4-Bis(fluoren-9-yl)-butane can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. It is also known that 1,4-Bis(fluoren-9-yl)-butane can be used as a building block for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-Bis(fluoren-9-yl)-butane are not well understood. However, it is known that 1,4-Bis(fluoren-9-yl)-butane can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. In addition, 1,4-Bis(fluoren-9-yl)-butane is known to have a low toxicity and is not considered to be a health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,4-Bis(fluoren-9-yl)-butane in laboratory experiments include its low cost, availability, and low toxicity. It is also a versatile compound that can be used in a variety of reactions and can be used as a building block for the synthesis of a variety of organic compounds. The main limitation of using 1,4-Bis(fluoren-9-yl)-butane in laboratory experiments is its relatively low reactivity.
Direcciones Futuras
1,4-Bis(fluoren-9-yl)-butane has many potential future applications in scientific research. It can be used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate), for the production of nanomaterials and nanocomposites. In addition, 1,4-Bis(fluoren-9-yl)-butane can be used in the synthesis of pharmaceuticals, such as anti-cancer agents, and in the synthesis of organic compounds for use in drug delivery systems. Finally, 1,4-Bis(fluoren-9-yl)-butane can be used in the synthesis of organic compounds for use in bio-sensing applications.
Métodos De Síntesis
1,4-Bis(fluoren-9-yl)-butane can be synthesized in two ways: the direct synthesis and the indirect synthesis. In the direct synthesis, 1,4-Bis(fluoren-9-yl)-butane is synthesized using a Friedel-Crafts reaction between fluorene and butyl bromide. The reaction is carried out in the presence of anhydrous aluminum chloride and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 60-70 °C and the product is isolated by distillation. In the indirect synthesis, 1,4-Bis(fluoren-9-yl)-butane is synthesized using a Wittig reaction between fluorene and a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 0-5 °C and the product is isolated by distillation.
Aplicaciones Científicas De Investigación
1,4-Bis(fluoren-9-yl)-butane is widely used in scientific research for its unique properties and applications. It is used as a building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and other materials. It is also used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate). In addition, 1,4-Bis(fluoren-9-yl)-butane is used in the synthesis of polymers for the production of nanomaterials and nanocomposites.
Propiedades
IUPAC Name |
9-[4-(9H-fluoren-9-yl)butyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26/c1-5-15-25-21(11-1)22-12-2-6-16-26(22)29(25)19-9-10-20-30-27-17-7-3-13-23(27)24-14-4-8-18-28(24)30/h1-8,11-18,29-30H,9-10,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDHNPKCVMUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(fluoren-9-yl)-butane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














